Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro-
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Overview
Description
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 7th and 8th positions, and an ethyl group at the 1st position of the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- can be achieved through several synthetic routes. One common method involves the nitration of 1-ethyl-1,2,3,4-tetrahydroquinoline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro-.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 1-ethyl-1,2,3,4-tetrahydro-7,8-diaminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1,2,3,4-tetrahydroquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.
1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl and nitro groups, leading to different chemical and biological properties.
Quinoline: The parent compound, which lacks the tetrahydro and nitro groups, resulting in different reactivity and applications.
Uniqueness
Quinoline, 1-ethyl-1,2,3,4-tetrahydro-7,8-dinitro- is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
61862-89-3 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-ethyl-7,8-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H13N3O4/c1-2-12-7-3-4-8-5-6-9(13(15)16)11(10(8)12)14(17)18/h5-6H,2-4,7H2,1H3 |
InChI Key |
MTEQUFZIXLHXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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